Birinapant

Descripción general

Descripción

Birinapant es un mimético de molécula pequeña del segundo activador de caspasas derivado de mitocondrias (SMAC). Está diseñado para antagonizar las proteínas inhibidoras de la apoptosis (IAP), que a menudo se sobreexpresan en varios tipos de cáncer. Al inhibir estas proteínas, this compound promueve la apoptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Birinapant se sintetiza mediante un proceso de varios pasos que implica el acoplamiento de derivados específicos de aminoácidos. Los pasos clave incluyen:

Formación de la estructura central: Esto implica el acoplamiento de un aminoácido protegido con una amina adecuada para formar un enlace peptídico.

Desprotección y acoplamiento adicional: Se eliminan los grupos protectores y se acoplan aminoácidos adicionales o fragmentos peptídicos para extender la cadena peptídica.

Ciclización y modificaciones finales: El péptido lineal se cicla para formar la estructura macrocíclica, seguido de las modificaciones necesarias para introducir grupos funcionales.

Métodos de producción industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:

Selección de materiales de partida: Se eligen materiales de partida de alta pureza para garantizar la calidad del producto final.

Optimización de las condiciones de reacción: Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se optimizan para maximizar el rendimiento y minimizar las impurezas.

Purificación: El producto final se purifica utilizando técnicas como la cristalización, la cromatografía o la recristalización para alcanzar la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: Birinapant se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, alterando las propiedades de la molécula.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que modifican las propiedades de la molécula.

Aplicaciones Científicas De Investigación

Birinapant tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Terapia contra el cáncer: this compound se investiga principalmente por su potencial en la terapia contra el cáncer. .

Terapia combinada: this compound se estudia a menudo en combinación con otros agentes anticancerígenos para mejorar la eficacia terapéutica.

Investigación biológica: this compound se utiliza como un compuesto de herramienta para estudiar el papel de las IAP en la apoptosis y otros procesos celulares.

Mecanismo De Acción

Birinapant ejerce sus efectos uniéndose e inhibiendo las IAP, como la IAP ligada al cromosoma X (XIAP), la IAP celular 1 (cIAP1) y la IAP celular 2 (cIAP2). Esta inhibición conduce a la activación de las caspasas, que son enzimas que desempeñan un papel crucial en la ejecución de la apoptosis. Al promover la apoptosis, this compound induce la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

Birinapant forma parte de una clase de compuestos conocidos como miméticos de SMAC. Compuestos similares incluyen:

LCL161: Otro mimético de SMAC que se dirige a las IAP y promueve la apoptosis.

GDC-0152: Un mimético de SMAC con una estructura química diferente que también se dirige a las IAP.

Singularidad de this compound: this compound es único en su capacidad de dirigirse selectivamente a cIAP1 con mayor potencia en comparación con otras IAP. Esta selectividad contribuye a su eficacia y perfil de seguridad en la terapia contra el cáncer .

Actividad Biológica

Birinapant is a novel small-molecule compound classified as a second mitochondria-derived activator of caspases (SMAC) mimetic. It primarily functions as an antagonist to inhibitor of apoptosis proteins (IAPs), specifically cIAP1 and cIAP2, which are known to promote cancer cell survival and confer resistance to various therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical studies, and potential therapeutic applications.

This compound mimics the action of SMAC, a protein that promotes apoptosis by antagonizing IAPs. By binding to cIAP1 and cIAP2, this compound induces their degradation, which alters tumor necrosis factor (TNF) receptor signaling. This shift results in the activation of caspase-8 and subsequent induction of apoptosis rather than the survival signaling typically promoted by IAPs. The compound has shown efficacy in various cancer cell lines, particularly melanoma and non-small cell lung cancer (NSCLC).

Preclinical Studies

- Melanoma Cell Lines : In a study involving seventeen melanoma cell lines, this compound demonstrated significant cytotoxic effects when used alone or in combination with TNF-α. The combination treatment led to enhanced apoptosis, evidenced by PARP cleavage in sensitive cell lines .

- NSCLC Models : Research indicated that this compound was particularly effective in LKB1-deleted NSCLC cells. The compound induced apoptosis through caspase activation specifically in these cells, highlighting its potential for targeted therapy in specific genetic contexts .

Clinical Trials

This compound has undergone several clinical trials to assess its safety, tolerability, and efficacy:

- Phase I Trials : A Phase I study evaluated the maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors. The MTD was determined to be 47 mg/m², with common adverse effects including headache and nausea. Notably, some patients exhibited prolonged stable disease .

- Phase II Trials : A Phase II trial investigated this compound's efficacy in combination with carboplatin for platinum-resistant ovarian cancer. Results showed that this combination could effectively target specific ovarian cancer cell lines and patient-derived tumors .

Pharmacokinetics

This compound has a plasma half-life ranging from 30 to 35 hours and demonstrates accumulation in tumor tissues. This pharmacokinetic profile supports its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A patient with non-small cell lung cancer exhibited stable disease for five months while receiving this compound treatment at the MTD .

- Case Study 2 : In another instance involving colorectal cancer, radiographic evidence showed tumor shrinkage following treatment with this compound combined with other agents .

Summary of Findings

Propiedades

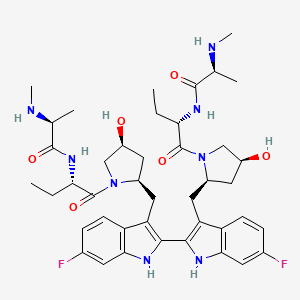

IUPAC Name |

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWRMUKBEYJEIX-DXXQBUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56F2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155057 | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260251-31-7 | |

| Record name | Birinapant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birinapant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.